

Application Notes: Photothermal Applications of Gold Nanocages with 1-Tetradecanol

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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B3432809

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Introduction

Gold nanocages (AuNCs) are a versatile class of nanoparticles characterized by their hollow interiors and thin, porous walls.[1][2] Their unique structure gives rise to strong localized surface plasmon resonance (LSPR) absorption, which can be precisely tuned to the near-infrared (NIR) region (700-900 nm).[1][3] This "transparent window" in biological tissues allows for deep light penetration with minimal absorption by hemoglobin and water, making AuNCs excellent transducers for photothermal therapy (PTT).[1][4][5] When irradiated with an NIR laser, AuNCs efficiently convert light into heat, inducing localized hyperthermia (temperatures >42 °C) to ablate cancer cells.[4][5][6]

A significant advancement in this field is the integration of a phase-change material (PCM), such as **1-Tetradecanol**, into the hollow interior of the AuNCs.[1][3] **1-Tetradecanol** has a melting point of approximately 38–39 °C, which is just above physiological body temperature.[1][7] In its solid state below this temperature, it can effectively entrap therapeutic agents, such as chemotherapeutics (e.g., Doxorubicin), within the nanocage, preventing premature drug release.[8] Upon NIR irradiation, the photothermal effect of the AuNCs raises the local temperature above 39°C, causing the **1-Tetradecanol** to melt into a liquid state. This phase transition allows the loaded drug to diffuse out through the porous walls of the nanocage, achieving a spatially and temporally controlled release directly at the target site.[1][3][9] This dual-functionality system combines hyperthermia with chemotherapy, offering a synergistic approach to cancer treatment that can enhance therapeutic efficacy and minimize systemic side effects.[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data for AuNC systems loaded with **1-Tetradecanol** (PCM) and a therapeutic drug, Doxorubicin (DOX), as reported in the literature.

Table 1: Physicochemical Properties of AuNC-PCM-DOX Nanocomplexes

Parameter	Typical Value Range	Method of Measurement	Significance
Edge Length of AuNCs	40 - 60 nm	Transmission Electron Microscopy (TEM)	Influences LSPR peak and biodistribution.
Hydrodynamic Diameter	80 - 150 nm	Dynamic Light Scattering (DLS)	Indicates particle size in solution, including surface coatings.
LSPR Absorption Peak	780 - 820 nm	UV-Vis-NIR Spectroscopy	Must align with the NIR laser wavelength for efficient photothermal conversion.
Zeta Potential	-15 to +10 mV (Coating Dependent)	Dynamic Light Scattering (DLS)	Indicates surface charge and colloidal stability.
Photothermal Conversion Efficiency	30 - 50%	Temperature measurement under laser irradiation	Measures the efficiency of light-to-heat conversion.
Drug Loading Capacity (DOX)	5 - 15% (w/w)	UV-Vis Spectroscopy of supernatant	Quantifies the amount of drug loaded into the nanoparticles.

Table 2: Stimuli-Responsive Drug Release Profile

Condition	Drug Release (%) after 20 min	Drug Release (%) after 2 hr	Notes
37 °C (No NIR)	< 6%	< 15%	Demonstrates minimal drug leakage at physiological temperature. [10]
40 °C (Above PCM Melting Point)	~67%	> 80%	Shows temperature-triggered release due to PCM melting. [10]
37 °C + NIR Laser (e.g., 808 nm)	> 80%	> 90%	Confirms efficient photothermally-triggered release. [10]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanocages (AuNCs)

This protocol describes the synthesis of AuNCs via a galvanic replacement reaction using silver nanocubes as sacrificial templates.[\[1\]\[3\]](#)

Materials:

- Silver nanocubes (AgNCs, ~40-50 nm edge length, aqueous suspension)
- Chloroauric acid (HAuCl₄) solution (1 mM)
- Polyvinylpyrrolidone (PVP, MW ≈ 55,000)
- Deionized (DI) water
- Boiling water bath or heating mantle

Procedure:

- Prepare a 100 mL aqueous solution containing the AgNC suspension and PVP (e.g., 15 mg/mL). Heat the solution to a vigorous boil (~100 °C) with constant stirring.

- While the solution is boiling, titrate the HAuCl_4 solution into the AgNC suspension at a controlled rate (e.g., 0.5 mL/min) using a syringe pump.
- Monitor the reaction progress by periodically taking aliquots of the solution and measuring their UV-Vis-NIR absorption spectra.
- Observe the LSPR peak as it red-shifts from the visible region (~430 nm for AgNCs) into the NIR region.
- Stop the titration when the LSPR peak reaches the desired wavelength (e.g., 808 nm). The color of the solution will typically change from yellow-opaque to blue/purple or grey.
- Cool the solution to room temperature.
- Purify the resulting AuNCs by centrifugation (e.g., 10,000 rpm for 10 min) to remove excess reactants and PVP. Resuspend the pellet in DI water. Repeat this washing step three times.
- Characterize the final AuNCs using TEM for size and morphology and UV-Vis-NIR spectroscopy to confirm the LSPR peak position.

Protocol 2: Loading of 1-Tetradecanol (PCM) and Doxorubicin (DOX)

This protocol details the loading of the phase-change material and a model drug into the hollow AuNCs.

Materials:

- Purified AuNCs from Protocol 1
- **1-Tetradecanol**
- Doxorubicin hydrochloride (DOX)
- Ethanol
- DI Water

- Water bath sonicator

Procedure:

- Prepare a stock solution of **1-Tetradecanol** and DOX in ethanol. For example, dissolve 10 mg of **1-Tetradecanol** and 2 mg of DOX in 1 mL of ethanol.
- Heat this solution to 45 °C (above the melting point of **1-Tetradecanol**) to ensure complete dissolution and mixing.
- Add the ethanolic solution of **1-Tetradecanol** and DOX to an aqueous suspension of AuNCs (e.g., 5 mL) while vortexing.
- Incubate the mixture at 45 °C for 2 hours with gentle stirring to allow the molten PCM/drug mixture to diffuse into the nanocages.
- Cool the mixture rapidly in an ice bath to solidify the **1-Tetradecanol** inside the AuNCs, trapping the DOX.
- Purify the loaded nanocages (AuNC-PCM-DOX) by centrifugation (10,000 rpm for 15 min at 4 °C).
- Remove the supernatant and wash the pellet with cold DI water (4 °C) to remove unloaded drug and PCM from the surface. Repeat the washing step twice.
- Resuspend the final product in a suitable buffer (e.g., PBS).
- Quantify the drug loading by measuring the absorbance of the collected supernatants using a UV-Vis spectrophotometer and comparing it to a standard curve of DOX.

Protocol 3: In Vitro Photothermal Drug Release Study

This protocol assesses the NIR-triggered release of the drug from the AuNC-PCM-DOX nanocomplexes.

Materials:

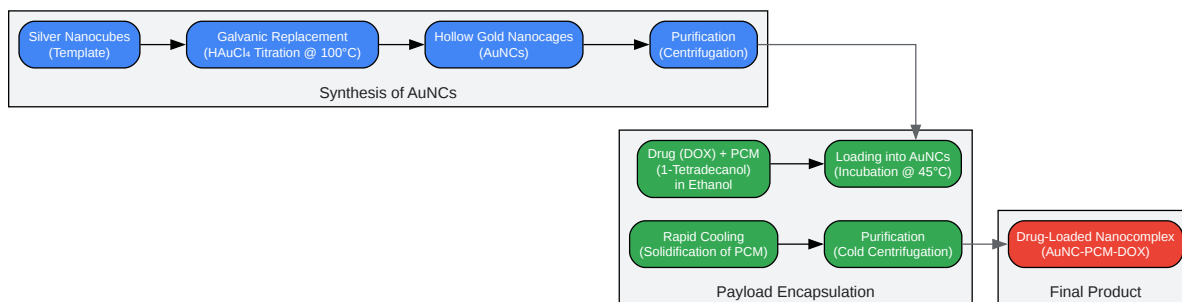
- AuNC-PCM-DOX suspension in PBS (pH 7.4)

- Dialysis tubing (e.g., MWCO 10 kDa)
- PBS buffer (pH 7.4)
- NIR diode laser (e.g., 808 nm)
- Thermostatically controlled shaker

Procedure:

- Place 1 mL of the AuNC-PCM-DOX suspension into a dialysis bag.
- Submerge the dialysis bag in a container with 20 mL of pre-warmed PBS at 37 °C, stirring gently.
- For the experimental group, irradiate the dialysis bag with the 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 10 minutes).
- For the control group, maintain an identical setup at 37 °C without laser irradiation.
- At predetermined time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw 1 mL of the dialysate (the buffer outside the bag) and replace it with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
- Measure the concentration of DOX in the collected dialysate samples using fluorescence spectroscopy or UV-Vis spectrophotometry.
- Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded.
- Plot the cumulative drug release (%) as a function of time for both the irradiated and non-irradiated groups.

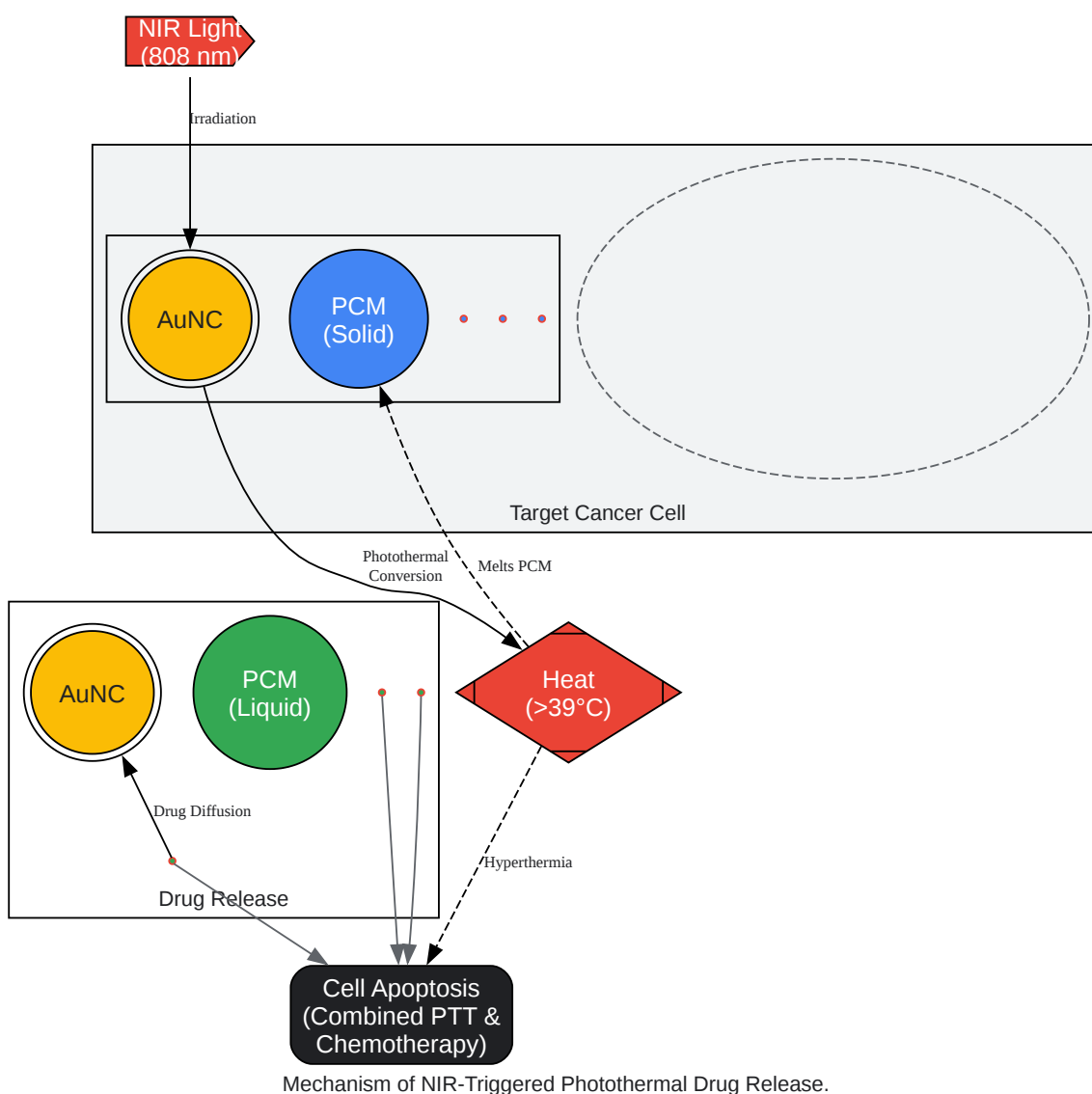
Visualizations



Workflow for AuNC-PCM Drug Delivery System.

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Caption: Synthesis and payload encapsulation workflow.



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Caption: NIR-triggered photothermal drug release.

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